Formebolone is synthesized from steroid precursors, often starting with cholesterol or similar compounds. Its classification as an anabolic androgenic steroid places it within a broader category of substances that mimic the effects of testosterone, promoting muscle mass and strength. It is also recognized in scientific literature for its experimental applications in medicine, particularly in treating growth retardation and increasing bone mass .
The synthesis of Formebolone involves several key steps:
Industrial production methods are more complex, requiring precise control over reaction conditions and extensive purification processes to maintain product quality .
Formebolone has a molecular formula of and an average molecular weight of approximately 344.44 g/mol. The compound features a unique steroid framework characterized by several functional groups that contribute to its biological activity.
The structural configuration allows for interactions with androgen receptors, facilitating its anabolic effects .
Formebolone participates in various chemical reactions that are critical to its functionality:
The specific outcomes of these reactions depend on the reagents used and the conditions applied, leading to products like ketones or carboxylic acids upon oxidation, and alcohols upon reduction .
Formebolone exerts its biological effects primarily through binding to androgen receptors located in muscle and bone tissues. This receptor activation triggers several intracellular signaling pathways that enhance protein synthesis and promote muscle hypertrophy.
Moreover, Formebolone counteracts the catabolic effects of glucocorticoids by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase. This inhibition reduces cortisol levels, which can otherwise lead to muscle breakdown, thereby supporting an anabolic environment conducive to muscle growth .
The physical and chemical properties of Formebolone are essential for understanding its behavior in biological systems:
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles when administered therapeutically .
Formebolone has several significant applications across various fields:
Formebolone (2-formyl-11α-hydroxy-17α-methyl-δ¹-testosterone) emerged from mid-20th century steroid chemistry innovations. Its synthesis builds upon the 1935 isolation and synthesis of testosterone by Butenandt and Ruzicka [10]. Early routes started with readily available steroid precursors (e.g., dehydroepiandrosterone or 4-androstenedione), involving:
Key milestones include Gelli and Vignati’s 1976 human metabolic studies confirming its unique pharmacological profile [1].
Formebolone’s structure integrates strategic modifications to enhance anabolic/anticatabolic activity while minimizing androgenic effects:
Table 1: Functional Group Contributions in Formebolone
Position | Modification | Chemical Purpose | Biological Consequence |
---|---|---|---|
C2 | Formyl group (-CHO) | Electrophilic site for H-bonding | Antiglucocorticoid activity via 11β-HSD inhibition |
C3 | Keto group | Conjugation with Δ¹,⁴-diene | Enhanced receptor binding affinity |
C11 | α-Hydroxyl group | Stereospecific H-bond donor | Modulation of enzymatic activity (11β-HSD) |
C17 | α-Methyl group | Blocks 17-oxidation and glucuronidation | Oral bioavailability and prolonged half-life |
The 2-formyl group is pivotal for its anticatabolic effects, as it sterically and electronically mimics glucocorticoid substrates, competitively inhibiting 11β-hydroxysteroid dehydrogenase (11β-HSD) and disrupting cortisol activation [1] [5]. The 11α-OH configuration further optimizes binding to enzymatic pockets, while the 17α-methyl group prevents first-pass hepatic metabolism [8].
Electropolymerization enables precise fabrication of molecularly imprinted polymer (MIP) sensors for detecting Formebolone and related steroids:
Table 2: Electropolymerization Parameters for Formebolone-Imprinted MIPs
Parameter | Typical Setting | Impact on Sensor Performance |
---|---|---|
Monomer:Templateratio | 5:1 to 10:1 | Higher ratios reduce binding site density |
Electrolyte | 0.1 M NaPTS⁺/H₂O | Paratoluenesulfonate dopant enhances film stability |
Scan cycles | 10–20 | Fewer cycles yield thin films with accessible cavities |
Removal solvent | Ethanol/water (70:30) | Efficient template extraction without polymer damage |
Challenges include achieving cavity uniformity and minimizing nonspecific binding in complex matrices [2] [6].
Scaling Formebolone synthesis faces multifaceted hurdles:
Optimization strategies include:
Formebolone’s synthesis generates characteristic impurities requiring rigorous monitoring:
Table 3: Key Impurities in Formebolone Synthesis
Impurity | Origin | Detection Method | Acceptance Limit |
---|---|---|---|
Des-formyl formebolone | Vilsmeier over-oxidation | HPLC-UV (λ=243 nm) | ≤0.3% |
17-Epi-formebolone | Incomplete C17 stereoselectivity | Chiral HPLC | ≤0.2% |
Δ¹,⁶-Diene-3-one | Acid-catalyzed dehydration | LC-MS/MS [M+H]⁺ m/z=327 | ≤0.1% |
Residual Pd/Pt | Catalytic hydrogenation steps | ICP-MS | ≤10 ppm |
Advanced methods like LC-MS/MS and 2D-NMR (¹H-¹³C HSQC) enable structural elucidation of impurities at <0.1% levels, ensuring compliance with ICH Q3A/B guidelines [1] [5].
Table 4: Compound Summary: Formebolone
Property | Value/Descriptor |
---|---|
IUPAC Name | (8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carbaldehyde |
CAS Number | 2454-11-7 |
Molecular Formula | C₂₁H₂₈O₄ |
Molecular Weight | 344.45 g/mol |
Regulatory Status | DEA Schedule III (US); Prohibited by WADA |
Therapeutic Category | Anabolic-androgenic steroid (anticatabolic) |
Key Synonyms | Formyldienolone, Esiclene, Hubernol, Metanor |
Physical State | White to off-white crystalline powder |
Melting Point | 209–212°C |
Solubility | Soluble in DMSO, ethanol; insoluble in water |
Spectral Signatures | FTIR: 1665 cm⁻¹ (C=O), 1690 cm⁻¹ (CHO) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7